molecular formula C15H21ClF2N2O B7640932 1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride

1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride

Cat. No. B7640932
M. Wt: 318.79 g/mol
InChI Key: YXLPMKMDWCFIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride, also known as A-967079, is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) channel. The TRPV1 channel is a non-selective cation channel that is activated by noxious heat, low pH, and various endogenous and exogenous ligands. TRPV1 is widely expressed in sensory neurons and plays a critical role in pain sensation and inflammation. A-967079 has been extensively studied as a tool compound for investigating the physiological and pathological functions of TRPV1.

Mechanism of Action

1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride is a competitive antagonist of the TRPV1 channel. This compound binds to the same site as capsaicin, a natural ligand of TRPV1, and blocks the channel activation by capsaicin and other agonists. This compound does not affect the basal activity of TRPV1 or other TRP channels. This compound has a high selectivity for TRPV1 over other TRP channels and other ion channels.
Biochemical and Physiological Effects:
This compound has been shown to block the capsaicin-induced calcium influx in TRPV1-expressing cells and to reduce the capsaicin-induced nociceptive behavior in animal models. This compound has also been shown to reduce the TRPV1-mediated inflammatory responses in animal models of arthritis and colitis. This compound has been tested in human clinical trials for the treatment of chronic pain, but the results have been inconclusive.

Advantages and Limitations for Lab Experiments

1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride has several advantages as a tool compound for investigating TRPV1. This compound is a highly selective antagonist of TRPV1 and does not affect other ion channels or receptors. This compound has a high potency and can be used at low concentrations. This compound is stable and can be stored for a long time. However, this compound has some limitations as a tool compound. This compound is not a reversible antagonist and cannot be used to study the recovery of TRPV1 activity after the antagonist removal. This compound may have off-target effects at high concentrations or in specific experimental conditions.

Future Directions

There are several future directions for the research on 1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride and TRPV1. One direction is the development of more selective and reversible antagonists of TRPV1 for the treatment of chronic pain and other TRPV1-mediated diseases. Another direction is the investigation of the role of TRPV1 in other physiological and pathological processes such as thermoregulation, urinary bladder function, and cancer. A third direction is the exploration of the interactions between TRPV1 and other ion channels, receptors, and signaling pathways. A fourth direction is the development of new experimental approaches to study the TRPV1 channel structure, function, and regulation.

Synthesis Methods

1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride can be synthesized by a multi-step process starting from 2,5-difluoroacetophenone. The first step is the conversion of 2,5-difluoroacetophenone to 2,5-difluorobenzyl alcohol via reduction with sodium borohydride. The second step is the protection of the alcohol group with tert-butyldimethylsilyl chloride. The third step is the conversion of the protected alcohol to the corresponding mesylate with methanesulfonyl chloride. The fourth step is the substitution of the mesylate with piperidine-1-amine to form the intermediate amine. The final step is the condensation of the amine with 2-(2,5-difluorophenyl)acetyl chloride to form the target compound this compound hydrochloride.

Scientific Research Applications

1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride has been widely used as a tool compound for investigating the physiological and pathological functions of TRPV1. TRPV1 is involved in various physiological processes such as pain sensation, thermoregulation, and urinary bladder function. TRPV1 is also implicated in pathological conditions such as chronic pain, inflammation, and cancer. This compound has been used to study the role of TRPV1 in these processes and to develop potential therapeutic interventions.

properties

IUPAC Name

1-[2-(1-aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O.ClH/c1-10(18)14-4-2-3-7-19(14)15(20)9-11-8-12(16)5-6-13(11)17;/h5-6,8,10,14H,2-4,7,9,18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLPMKMDWCFIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)CC2=C(C=CC(=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.